4-tert-Butylbenzyl mercaptan
Overview
Description
4-tert-Butylbenzyl mercaptan (BBSH) is a chemical compound that has been utilized in the synthesis of small silver clusters. These clusters, with an average diameter of 1.2 nm, can be converted into stable, monodisperse clusters measuring approximately 2.1 nm through a ripening process involving an excess amount of BBSH. The resulting silver clusters have been characterized with an approximate chemical composition of Ag(∼280)(SBB)(∼120) .
Synthesis Analysis
The synthesis of compounds related to 4-tert-Butylbenzyl mercaptan involves a multi-step process starting from 4-tert-butylcyclohexanone. A new monomer, 1,1-bis(4-amino-3-mercaptophenyl)-4-tert-butylcyclohexane dihydrochloride, which contains the bulky pendant 4-tert-butylcyclohexylidene group, was synthesized through this method. The chemical structure of the synthesized monomer was thoroughly characterized using various techniques such as 1H NMR, 13C NMR, MS, FTIR, and EA .
Molecular Structure Analysis
The molecular structure of the synthesized monomer related to BBSH is complex, bearing a bulky pendant group. The detailed structural characterization was achieved through nuclear magnetic resonance (NMR), mass spectrometry (MS), Fourier-transform infrared spectroscopy (FTIR), and elemental analysis (EA), ensuring the correct synthesis of the monomer .
Chemical Reactions Analysis
The monomer synthesized from 4-tert-butylcyclohexanone was further used to prepare aromatic poly(bisbenzothiazole)s (PBTs V) through direct polycondensation with various aromatic dicarboxylic acids. This reaction resulted in polymers with inherent viscosities ranging from 0.63 to 2.17 dL/g, indicating the formation of high-molecular-weight compounds .
Physical and Chemical Properties Analysis
The polymers derived from the monomer related to BBSH exhibited good solubility and thermal stability. They were soluble in various polar solvents and showed high decomposition temperatures ranging from 495 to 534°C in a nitrogen atmosphere, as determined by thermogravimetric analysis. X-ray diffraction studies confirmed that all the PBTs V were amorphous. The UV absorption spectra of these polymers varied, with λmax ranging from 334 to 394 nm. Additionally, the polymers displayed fluorescence emission peaks between 423 to 475 nm with varying intensity, indicating potential applications in optoelectronic devices .
Scientific Research Applications
Quantum Dot Research
4-tert-Butylbenzyl mercaptan (BBT) has been utilized in the development of organic-soluble monolayer-protected silver clusters (AgBBT MPCs), which are examples of dissolved silver nanoparticles. These nanoparticles exhibit quantized one-electron double-layer charging voltammetry and are used in exploring electrochemistry and optical absorbance spectra. Their applications are significant in the field of nanotechnology and materials science (Branham et al., 2006).
Antioxidant Action in Polymer Chemistry
BBT derivatives have been studied for their role as antioxidants in polymer chemistry. For instance, 3,5-di-tert-butyl-4-hydroxybenzyl mercaptan, a compound related to BBT, has been reacted with ABS latex to produce polymers with enhanced heat and light stability. These findings are crucial for developing durable and resilient polymeric materials (Fernando & Scott, 1980).
Cataluminescence Gas Sensors
BBT-related compounds have been used in developing gas sensors for detecting volatile sulfur compounds like tert-butyl mercaptan. These sensors are based on cataluminescence emission during catalytic oxidation on nanosized V2O5 surfaces. Such sensors are vital in environmental monitoring and safety applications (Zhang et al., 2010).
Luminescent Silver Clusters
Research has been conducted on synthesizing highly luminescent mixed chalcogenide silver clusters protected with BBT ligands. These clusters, like Ag56Se13S15, exhibit specific emissions and have been used to develop sensors for detecting heavy metal ions. This application is significant in the field of environmental sensing and material science (Manju et al., 2016).
Oxidative Stress Studies
Studies have been conducted on the oxidative stress caused by BBT-related compounds, specifically in the context of occupational exposure. Research has looked into the effects on biomarkers like lipid peroxidation and acetylcholinesterase activity, contributing to our understanding of the health hazards associated with exposure to these compounds (Zendehdel et al., 2022).
Safety And Hazards
4-tert-Butylbenzyl mercaptan is classified as a combustible liquid. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing skin thoroughly after handling, using only outdoors or in a well-ventilated area, wearing protective gloves/eye protection/face protection, and keeping away from heat/sparks/open flames/hot surfaces .
Future Directions
properties
IUPAC Name |
(4-tert-butylphenyl)methanethiol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16S/c1-11(2,3)10-6-4-9(8-12)5-7-10/h4-7,12H,8H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UIYKSYBJKIMANV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)CS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50373791 | |
Record name | 4-tert-Butylbenzyl mercaptan | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50373791 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-tert-Butylbenzyl mercaptan | |
CAS RN |
49543-63-7 | |
Record name | 4-tert-Butylbenzyl mercaptan | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50373791 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (4-tert-butylphenyl)methanethiol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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